molecular formula C10H15N3O3 B6635510 2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid

2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid

Cat. No.: B6635510
M. Wt: 225.24 g/mol
InChI Key: HYOIMQWPWCDDEG-UHFFFAOYSA-N
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Description

2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid is a complex organic compound featuring an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Properties

IUPAC Name

2-[(1-methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-7(2)13(5-9(14)15)10(16)8-4-12(3)6-11-8/h4,6-7H,5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOIMQWPWCDDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C(=O)C1=CN(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

  • Step 1: Synthesis of 1-Methylimidazole-4-carboxylic acid

      Reagents: Starting materials include methylamine and glyoxal.

      Conditions: The reaction is carried out under reflux conditions in the presence of an acid catalyst.

  • Step 2: Formation of the Intermediate

      Reagents: The intermediate is formed by reacting 1-Methylimidazole-4-carboxylic acid with isopropylamine.

      Conditions: This step typically requires a dehydrating agent and is conducted at elevated temperatures.

  • Step 3: Final Coupling

      Reagents: The final product is obtained by coupling the intermediate with glycine.

      Conditions: This step is usually performed in an aqueous medium with a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, purification steps such as crystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The imidazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted imidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with proteins and enzymes makes it useful in studying biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Imidazole-4-acetic acid: A simpler derivative with similar structural features.

    1-Methylimidazole: A basic imidazole derivative used in various chemical reactions.

Uniqueness

2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid is unique due to its combination of an imidazole ring with a carboxylic acid and an amino group. This structure allows for diverse chemical reactivity and biological activity, making it more versatile compared to simpler imidazole derivatives.

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